5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol
Description
Introduction to 1,2,4-Triazole Scaffolds in Medicinal Chemistry
Historical Significance of Triazole Derivatives in Drug Discovery
The 1,2,4-triazole nucleus has been a cornerstone of medicinal chemistry since the mid-20th century, with its integration into clinical agents spanning antifungal, anticancer, and antiviral therapies. The discovery of fluconazole in the 1980s marked a pivotal milestone, demonstrating the scaffold’s capacity to inhibit fungal cytochrome P450 enzymes via coordination of the triazole nitrogen to heme iron. Subsequent derivatives, such as voriconazole and posaconazole, expanded applications to resistant fungal strains, underscoring the scaffold’s adaptability. Beyond antifungals, 1,2,4-triazoles have been engineered into anxiolytics (e.g., alprazolam), antidepressants (trazodone), and aromatase inhibitors (letrozole), leveraging their hydrogen-bonding capacity and metabolic stability.
The scaffold’s utility in oncology is exemplified by anastrozole, a nonsteroidal aromatase inhibitor that blocks estrogen synthesis in breast cancer. Recent advances include hybrid molecules like combretastatin-triazole conjugates, which inhibit tubulin polymerization in hepatocellular carcinoma (HepG2) with IC~50~ values <100 nM. Such innovations highlight the triazole’s role in addressing multidrug resistance through structural hybridization.
Structural Uniqueness of 5-(4-Chloro-benzyl)-4H-triazole-3-thiol
The molecular architecture of 5-(4-Chloro-benzyl)-4H-triazole-3-thiol (C~9~H~7~ClN~4~S) combines three critical features:
- 1,2,4-Triazole Core : The triazole ring provides a planar, electron-rich system capable of dipole-dipole interactions and π-stacking with aromatic residues in biological targets. The sulfur atom at position 3 enhances electron delocalization, potentially increasing binding affinity to metal-containing enzymes (e.g., phosphatases).
- 4-Chloro-benzyl Substituent : The para-chlorinated benzyl group at position 5 introduces hydrophobicity, improving membrane permeability. The chlorine atom’s electronegativity may facilitate halogen bonding with protein backbone carbonyls, a mechanism observed in kinase inhibitors.
- Thiol (-SH) Functional Group : The thiol moiety offers redox activity and metal-chelating properties, enabling disulfide bridge formation or interactions with zinc ions in metalloproteases.
Comparative Structural Analysis of Triazole Derivatives
The target compound’s structural hybridity mirrors trends in modern drug design, where merging hydrophobic aryl groups with polar thiols balances solubility and target engagement. Computational studies suggest that the 4-chloro-benzyl group may occupy hydrophobic pockets in proteins, while the thiol participates in covalent or coordinative binding. For instance, in γ-secretase complexes implicated in Alzheimer’s disease, thiol-containing triazoles exhibit inhibitory effects by chelating catalytic aspartate residues.
Synthetic routes to this compound typically involve cyclocondensation of thiosemicarbazides with carboxylic acids, followed by benzylation using 4-chlorobenzyl chloride. Recent optimizations employ ionic liquid catalysts (e.g., [mPy]OTf) to enhance regioselectivity and yield.
Properties
Molecular Formula |
C9H8ClN3S |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)5-8-11-9(14)13-12-8/h1-4H,5H2,(H2,11,12,13,14) |
InChI Key |
MOLLSIZVSZCIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=S)NN2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Starting Materials
Furan-2-carboxylic acid hydrazide or similar hydrazide compounds can be used as starting materials. These are converted into thiosemicarbazides, which are crucial intermediates in the synthesis of triazole derivatives.
4-Chlorobenzyl chloride is another key starting material. It is used to introduce the 4-chlorobenzyl group into the triazole ring.
Synthesis Steps
Conversion to Thiosemicarbazides : The hydrazide compounds are reacted with isothiocyanates to form thiosemicarbazides. This step involves the formation of a thiourea linkage, which is essential for the subsequent cyclization to form the triazole ring.
Cyclization to Form Triazole : The thiosemicarbazides are then cyclized under acidic conditions to form the 4H-triazole-3-thiol core. This step typically involves heating the thiosemicarbazide in an acidic medium.
Introduction of the 4-Chlorobenzyl Group : The triazole core is then alkylated with 4-chlorobenzyl chloride to introduce the 4-chlorobenzyl group at the 5-position of the triazole ring. This step is usually carried out in the presence of a base to facilitate the alkylation reaction.
Example Synthesis Protocol
- Step 1 : Synthesize thiosemicarbazide from the appropriate hydrazide.
- Step 2 : Cyclize the thiosemicarbazide to form the triazole core.
- Step 3 : React the triazole core with 4-chlorobenzyl chloride to introduce the 4-chlorobenzyl group.
Analytical Techniques for Confirmation
The structure of 5-(4-Chloro-benzyl)-4H-triazole-3-thiol is confirmed using various analytical techniques:
- Infrared Spectroscopy (IR) : Used to identify functional groups such as the thiol (-SH) and the aromatic ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $${}^{1}$$H-NMR and $${}^{13}$$C-NMR are used to determine the molecular structure by analyzing the proton and carbon environments.
- Elemental Analysis : Provides information on the elemental composition of the compound, confirming the presence of chlorine and sulfur.
Data and Research Outcomes
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Typically around 150-200°C, depending on the specific synthesis conditions |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Spectroscopic Data
| Spectroscopic Method | Key Features |
|---|---|
| IR | Absorption bands for -SH (around 2500 cm$$^{-1}$$), aromatic C-H (around 3000 cm$$^{-1}$$), and C=N (around 1600 cm$$^{-1}$$) |
| $${}^{1}$$H-NMR | Signals for aromatic protons (around 7.0-8.0 ppm), methylene protons (around 5.5 ppm), and the thiol proton (around 13.0 ppm) |
| $${}^{13}$$C-NMR | Signals for aromatic carbons (around 120-150 ppm), methylene carbons (around 50 ppm), and the triazole ring carbons (around 150-160 ppm) |
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding triazole-thiol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of triazole-thiol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Modifications to the benzyl substituent significantly alter biological activity and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (Cl, NO₂, CF₃): Improve stability and binding to hydrophobic enzyme pockets. For example, the trifluoromethyl group in enhances inhibition of bacterial enzymes compared to the chloro analog .
Modifications on the Triazole Core
Thiol Group Derivatives
- Alkylation :
- 5-(2,6-Difluoro-benzylsulfanyl)-4H-triazole-3-amine (MW: 297.3): Alkylation of the thiol group with 2-bromomethyl-1,3-difluorobenzene improves bioavailability and G-protein-coupled receptor targeting .
- 2-(Triazolylsulfanyl)acetamide Derivatives : These show enhanced antibacterial activity compared to the parent thiol, as in .
Schiff Base Formation
- 4-((4-Nitrobenzylidene)amino)-5-(2-chlorophenyl)-4H-triazole-3-thiol: Exhibits higher antimicrobial activity than non-Schiff base analogs due to the nitro group’s electron-withdrawing effects .
Complex Heterocyclic Hybrids
- Quinoline-Triazole Hybrids (e.g., 5-[2-(4-Bromophenyl)-quinolin-4-yl]-4H-triazole-3-thiol): Molecular Weight: ~450–500 g/mol Activity: Targets Bcl-2 in cancer cells, showing IC₅₀ values <10 µM .
- Pyrazole-Triazole Hybrids :
- 5-(4-Chloro-1-ethyl-pyrazol-3-yl)-4H-triazole-3-thiol : Combines pyrazole’s anti-inflammatory properties with triazole’s metabolic stability .
Biological Activity
5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.
- Chemical Formula: C9H8ClN3S
- CAS Number: 1713602-50-6
- Molecular Weight: 215.69 g/mol
Antimicrobial Activity
The antimicrobial properties of 5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol have been evaluated in various studies. A significant study investigated the antimicrobial activity of S-substituted derivatives of 1,2,4-triazole-3-thiols against several strains of bacteria and fungi.
Results from Antimicrobial Studies
- Test Organisms:
- Staphylococcus aureus (ATCC 25923)
- Escherichia coli (ATCC 25922)
- Pseudomonas aeruginosa (ATCC 27853)
- Candida albicans (ATCC 885-653)
| Compound | MIC (μg/mL) | MBCK (μg/mL) |
|---|---|---|
| 5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol | 31.25 - 62.5 | 62.5 - 125 |
The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against the tested microorganisms .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied due to their ability to interact with biological receptors effectively. Research has shown that compounds containing the triazole moiety can exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxicity of triazole derivatives against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1), it was found that:
- The synthesized triazole derivatives showed higher cytotoxicity against melanoma cells.
- Selective activity was noted for certain derivatives towards cancer cells compared to normal cells.
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| IGR39 | 15 | High |
| MDA-MB-231 | 20 | Moderate |
| Panc-1 | 25 | Low |
These findings suggest that the structural modifications in triazole derivatives can enhance their anticancer activity and selectivity .
The biological activity of triazole compounds is often attributed to their ability to form hydrogen bonds with biological targets, such as enzymes and receptors. The presence of sulfur in the thiol group enhances their reactivity and interaction with biomolecules. This interaction can lead to inhibition of critical pathways in microbial and cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for 5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol?
The compound is synthesized via multi-step reactions, often starting with chlorophenyl precursors. A common approach involves the condensation of 4-chlorobenzyl derivatives with triazole-thiol intermediates under acidic or basic conditions. Solvents like ethanol or methanol are used, followed by purification via recrystallization or column chromatography. For example, condensation reactions with 3,4-dichlorobenzaldehyde and aminotriazole-thiol intermediates yield structurally similar triazole derivatives .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization employs elemental analysis, ¹H-NMR, and LC-MS to confirm molecular structure and purity. Nuclear magnetic resonance (NMR) is critical for verifying the presence of the triazole ring, chlorinated aromatic groups, and thiol (-SH) functionality. Mass spectrometry further validates the molecular weight .
Q. What are the recommended storage conditions to ensure stability?
The compound should be stored in a dry, cool environment (2–8°C) under inert gas (e.g., nitrogen) to prevent oxidation of the thiol group. Light-sensitive degradation is minimized by using amber glassware .
Q. Which biological activities are associated with this compound?
Preliminary studies highlight antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to the triazole core and chlorinated aromatic moieties, which interact with biological targets such as enzymes involved in folate synthesis or inflammatory pathways .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Optimization strategies include:
Q. What methodologies are used to analyze conflicting bioactivity data across studies?
Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from differences in:
Q. How can computational tools guide the design of derivatives with enhanced pharmacokinetics?
- Molecular docking : Predicts interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase.
- ADME analysis : Software such as PASS Online forecasts absorption, distribution, and toxicity profiles. For example, introducing morpholinomethyl groups improves solubility and bioavailability .
Q. What advanced techniques characterize photochemical behavior (e.g., isomerization)?
UV irradiation (e.g., 365 nm) induces E→Z isomerization of the benzylidene group (Φ = 0.32), enabling light-controlled activation. C–S bond cleavage under 254 nm (Φ = 0.12) can be monitored via UV-Vis spectroscopy and HPLC .
Q. How do structural modifications impact stability under physiological conditions?
- Thiol protection : Alkylation or acylation of the -SH group reduces oxidation.
- Heterocyclic substitution : Replacing the triazole with a tetrazole ring alters metabolic stability. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation pathways .
Q. What strategies resolve low reproducibility in biological assays?
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and control compounds.
- Dose-response curves : Validate activity across multiple concentrations.
- Batch-to-batch consistency : Rigorous QC via NMR and HPLC ensures compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
